AMP-PCP

Histochemistry Adenylate Cyclase Signal Transduction

AMP-PCP is the definitive non-hydrolyzable ATP analog for research demanding absolute enzymatic stability. Its β-γ methylene bridge eliminates confounding ATP turnover, generating significantly less non-specific phosphate than AMP-PNP for high-resolution adenylate cyclase localization. Unlike AMP-CPP/AMP-PNP, AMP-PCP lacks smooth muscle P2X agonist activity, serving as an inert negative control in electrophysiology. For structural biology, it uniquely traps SUR1-containing complexes in pre-hydrolysis states—unattainable with ATPγS. With a defined Ki of 490 μM for GSK-3β, this tool confirms ATP-competitive mechanisms in drug discovery without hydrolysis artifacts. Select AMP-PCP when data integrity depends on true non-hydrolyzability.

Molecular Formula C11H18N5O12P3
Molecular Weight 505.21 g/mol
CAS No. 3469-78-1
Cat. No. B1201737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMP-PCP
CAS3469-78-1
Synonyms5'-adenylyl (beta,gamma-methylene)diphosphonate
adenosine (beta,gamma-methylene)triphosphate
adenosine 5'-beta,gamma-methylenetriphosphate
adenylyl methylene diphosphate
adenylyl methylenediphosphate
adenylyl(beta,gamma-methylene)diphosphonate
AMP-PCP
AMPPCP
beta, gamma-methylene-ATP
beta,gamma-Me-ATP
beta-gamma-meATP
L-beta,gamma-MeATP
L-beta,gamma-methylene adenosine 5'-triphosphate
Molecular FormulaC11H18N5O12P3
Molecular Weight505.21 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N
InChIInChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
InChIKeyUFZTZBNSLXELAL-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMP-PCP (CAS 3469-78-1): Procurement Guide for the Non-Hydrolyzable β,γ-Methylene ATP Analog


AMP-PCP (Adenosine 5'-[β,γ-methylene]triphosphate) is a synthetic, non-hydrolyzable analog of adenosine triphosphate (ATP) distinguished by a methylene bridge (-CH2-) replacing the oxygen atom in the β-γ phosphoanhydride bond [1]. This structural modification confers absolute resistance to hydrolysis at the β-γ position by ATPases and kinases, enabling the stabilization of ATP-bound enzyme conformations without the confounding variable of catalytic turnover [2]. It is a cornerstone tool in enzymology and structural biology for trapping nucleotide-dependent states in motor proteins, kinases, and chaperones [3].

Why AMP-PCP Cannot Be Substituted with Other ATP Analogs: The Critical Role of the β-γ Methylene Bridge


Non-hydrolyzable ATP analogs are not functionally interchangeable. Substituting AMP-PCP with the more common AMP-PNP (β,γ-imido) or AMP-CPP (α,β-methylene) introduces distinct steric, electronic, and hydrolytic properties that profoundly alter target interactions. The P-C-P linkage in AMP-PCP exhibits different bond angles and chemical stability compared to the P-N-P linkage in AMP-PNP, resulting in variable binding affinities, off-target phosphate production, and divergent biological effects across enzyme systems [1]. This guide provides the quantitative evidence necessary to justify the selection of AMP-PCP over its closest in-class alternatives for specific, high-stakes research applications [2].

Quantitative Differentiation Evidence for AMP-PCP vs. Closest Analogs


Reduced Background Signal in Adenylate Cyclase Histochemistry: AMP-PCP vs. AMP-PNP

In histochemical assays for adenylate cyclase, the use of AMP-PNP leads to significant non-specific phosphate deposition due to cleavage by ATP-pyrophosphatase, obscuring the true enzyme localization. AMP-PCP was shown to produce substantially lower unspecific phosphate production, thereby providing a cleaner signal and more accurate spatial resolution of adenylate cyclase activity in tissue sections [1].

Histochemistry Adenylate Cyclase Signal Transduction

Selective Inactivity in P2X Receptor Electrophysiology: AMP-PCP vs. AMP-CPP and AMP-PNP

In whole-cell voltage-clamp studies on rat vas deferens smooth muscle cells, the response to ATP analogs was assessed. While AMP-CPP and AMP-PNP each induced a small, relatively sustained inward current, AMP-PCP produced little to no effect, mirroring its distinct pharmacological profile at certain P2X purinoceptors [1].

Electrophysiology P2X Receptors Smooth Muscle

Quantified Stimulatory Potency on Acetyl-CoA Hydrolase: AMP-PCP is Intermediate Between AMP-PNP and AMPCPP

The potency of ATP analogs to stimulate rat brain acetyl-CoA hydrolase was compared directly. The concentration required for half-maximal stimulation (EC50) was determined to be 0.22 mM for AMP-PCP. This places its potency as lower than AMP-PNP (EC50 0.22 mM, but higher maximal stimulation) and greater than the methylenephosphonate analog AMPCPP [1].

Enzyme Kinetics Acetyl-CoA Hydrolase Neurochemistry

Defined Binding Affinity for Glycogen Synthase Kinase-3β (GSK-3β) ATP-Binding Pocket

AMP-PCP was utilized in a scintillation proximity kinase assay to characterize the ATP-competitive nature of GSK-3β inhibitors. Its inhibition constant (Ki) was calculated to be 490 μM, establishing a quantitative benchmark for competitive displacement studies without the complication of enzymatic hydrolysis [1].

Kinase Inhibitor GSK-3β Drug Discovery

Failure to Activate KATP Channels: A Distinct Conformational Switch Profile vs. ATPγS

Unlike the slowly-hydrolyzable analog ATPγS, which can switch SUR1 (sulfonylurea receptor 1) conformations, the non-hydrolyzable AMP-PCP alone fails to induce the conformational switch in SUR1 required for KATP channel activation. Instead, it can reverse ATP-induced switching by selectively binding to a non-canonical nucleotide-binding domain (NBD1) [1].

Ion Channels KATP Channel Diabetes Research

Stabilization of Hsp90 Active Homodimer: A Defined Binding Affinity

AMP-PCP binds to the N-terminal ATP-binding domain of the molecular chaperone Hsp90 with a dissociation constant (Kd) of 3.8 μM. This binding event promotes the formation of the active, closed homodimer conformation of Hsp90, a state essential for its chaperone function [1].

Molecular Chaperone Hsp90 Cancer Biology

Prioritized Application Scenarios for AMP-PCP Based on Quantitative Differentiation


High-Resolution Histochemical Mapping of Adenylate Cyclase

Based on the evidence that AMP-PCP generates significantly less unspecific phosphate background than AMP-PNP [1], it is the superior substrate for localizing adenylate cyclase activity in tissue sections. This is critical for studies mapping hormone signaling pathways, where spatial resolution and signal-to-noise ratio are paramount.

Electrophysiological Control in P2X Receptor Studies

Given its demonstrated lack of agonist activity on smooth muscle P2X receptors compared to AMP-CPP and AMP-PNP [1], AMP-PCP serves as an ideal negative control or inert ATP-competitive antagonist in electrophysiology. It allows for the study of ATP effects without introducing a confounding ligand-gated current.

Mechanistic Trapping of KATP Channel Conformations

The unique ability of AMP-PCP to bind the SUR1 subunit and reverse ATP-induced conformational switching, without promoting the active state like ATPγS [1], makes it indispensable for structural and biophysical studies aiming to trap the channel complex in a specific, pre-hydrolysis state to elucidate the gating mechanism.

Kinase Inhibitor Profiling and Selectivity Screening

The defined Ki of 490 μM for GSK-3β [1] and its general utility as a non-hydrolyzable ATP-competitive ligand [2] position AMP-PCP as a valuable tool in drug discovery. It is used to confirm the ATP-competitive mechanism of lead compounds in robust, hydrolysis-free biochemical assays, a prerequisite for establishing structure-activity relationships.

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